molecular formula C3H7NO3 B12411247 Deutarserine CAS No. 103292-62-2

Deutarserine

Cat. No.: B12411247
CAS No.: 103292-62-2
M. Wt: 106.10 g/mol
InChI Key: MTCFGRXMJLQNBG-LIIDHCAMSA-N
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Description

Deutarserine is a deuterium-modified analog of the endogenous compound D-serine. It is primarily utilized in research related to schizophrenia in adults. This compound is known for its potential therapeutic applications due to its interaction with the N-methyl-D-aspartate (NMDA) glutamate receptor, which plays a crucial role in neurotransmission and synaptic plasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deutarserine can be synthesized through the deuteration of D-serine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under controlled conditions. The specific synthetic route and reaction conditions may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated reagents. The process is optimized to ensure high yield and purity, making it suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Deutarserine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield deuterated oxo compounds, while reduction may produce deuterated amino alcohols .

Scientific Research Applications

Deutarserine has a wide range of scientific research applications, including:

Mechanism of Action

Deutarserine acts as a potent co-agonist at the NMDA glutamate receptor. It modulates NMDA receptor-mediated neurotransmission, neurotoxicity, synaptic plasticity, and cell migration. The molecular targets include the NMDA receptor, and the pathways involved are related to glutamatergic neurotransmission .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s uniqueness lies in its deuterium modification, which enhances its stability and potentially alters its pharmacokinetic properties. This makes it a valuable tool in research and a promising candidate for therapeutic applications .

Properties

CAS No.

103292-62-2

Molecular Formula

C3H7NO3

Molecular Weight

106.10 g/mol

IUPAC Name

(2R)-2-amino-2-deuterio-3-hydroxypropanoic acid

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i2D

InChI Key

MTCFGRXMJLQNBG-LIIDHCAMSA-N

Isomeric SMILES

[2H][C@@](CO)(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)O

Origin of Product

United States

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